molecular formula C20H17ClN4O3S2 B11238305 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B11238305
M. Wt: 461.0 g/mol
InChI Key: NWUOGWYUBSSCAW-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide is a complex organic compound that features a unique combination of benzothiazole, oxadiazole, and propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxadiazole intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide, followed by oxidation. The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the benzothiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole and oxadiazole rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity and applications.

    2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds also contain the benzothiazole ring and are used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide lies in its combination of benzothiazole, oxadiazole, and propanamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN4O3S2

Molecular Weight

461.0 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(5-chloro-2-methoxyphenyl)propanamide

InChI

InChI=1S/C20H17ClN4O3S2/c1-27-15-7-6-12(21)10-14(15)22-18(26)8-9-19-24-17(25-28-19)11-29-20-23-13-4-2-3-5-16(13)30-20/h2-7,10H,8-9,11H2,1H3,(H,22,26)

InChI Key

NWUOGWYUBSSCAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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